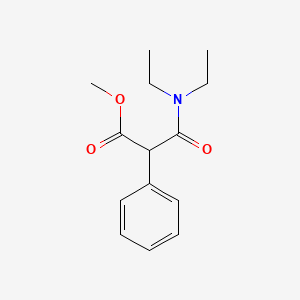
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a diethylcarbamoyl group and a phenyl group attached to an acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate typically involves the esterification of 2-(diethylcarbamoyl)-2-phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(Diethylcarbamoyl)-2-phenylacetic acid+MethanolAcid catalystMethyl 2-(diethylcarbamoyl)-2-phenyl-acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(diethylcarbamoyl)-2-phenylacetic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products
Hydrolysis: 2-(Diethylcarbamoyl)-2-phenylacetic acid and methanol.
Reduction: 2-(Diethylcarbamoyl)-2-phenylethanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The diethylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(dimethylcarbamoyl)-2-phenyl-acetate: Similar structure but with dimethylcarbamoyl group.
Ethyl 2-(diethylcarbamoyl)-2-phenyl-acetate: Similar structure but with ethyl ester group.
Methyl 2-(diethylcarbamoyl)-2-(p-tolyl)-acetate: Similar structure but with p-tolyl group instead of phenyl.
Uniqueness
Methyl 2-(diethylcarbamoyl)-2-phenyl-acetate is unique due to the presence of both diethylcarbamoyl and phenyl groups, which confer specific chemical and physical properties. These properties make it suitable for a wide range of applications, from organic synthesis to pharmaceutical development.
Eigenschaften
CAS-Nummer |
7465-35-2 |
|---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
methyl 3-(diethylamino)-3-oxo-2-phenylpropanoate |
InChI |
InChI=1S/C14H19NO3/c1-4-15(5-2)13(16)12(14(17)18-3)11-9-7-6-8-10-11/h6-10,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
DAHKMYPADSZTIH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


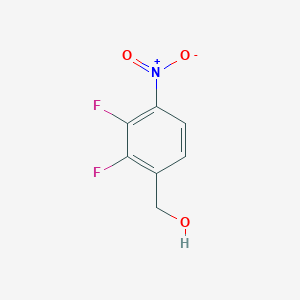


![(Acetylamino)[3-(4-bromophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14010220.png)
![4-[(e)-{2,6-Diamino-5-[(e)-phenyldiazenyl]pyridin-3-yl}diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B14010237.png)
![6-Bromo-3,5-dichloro-7-fluorobenzo[C]isothiazole](/img/structure/B14010238.png)

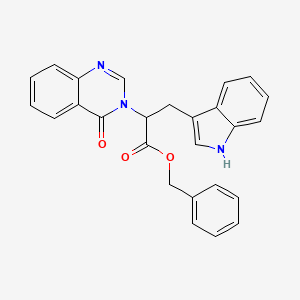
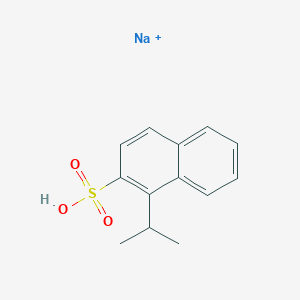

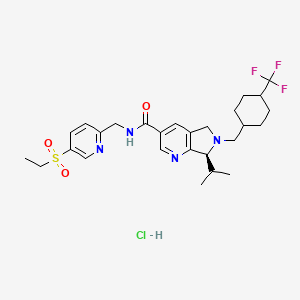
![2-Methyl-n-(2-methylpropyl)-n-[2-(pyridin-2-yl)ethyl]propan-1-amine](/img/structure/B14010266.png)


